

A Comprehensive Technical Guide to the Synthesis of De-guanidine Peramivir

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Compound of Interest		
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This technical guide provides a detailed overview of a viable synthetic pathway for **Deguanidine Peramivir**, an analog of the potent neuraminidase inhibitor Peramivir. This document outlines the multi-step synthesis, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the synthetic route through a chemical workflow diagram. The synthesis of **De-guanidine Peramivir**, chemically known as (1S,2S,3R,4R)-3-((1S)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid, is of significant interest as studies have shown that the guanidine group is not essential for potent inhibitory activity against some influenza strains.[1] This opens avenues for the development of next-generation antivirals with potentially improved pharmacological properties.

The presented pathway is a strategic adaptation of established Peramivir syntheses, proceeding through a key amino-intermediate prior to the guanidinylation step. By intercepting the synthesis at this stage and performing a final deprotection, **De-guanidine Peramivir** can be efficiently obtained.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of **De-guanidine Peramivir**, including yields and materials for each step.

Table 1: Materials and Reagents



Step	Starting Material	Reagents and Solvents
1	Vince's Lactam	Methanol, Dry HCl gas, Diethyl ether
2	(±)-cis-4-aminocyclopent-2- ene-1-carboxylic acid methyl ester hydrochloride	Di-tert-butyl dicarbonate (Boc ₂ O), Sodium bicarbonate (NaHCO ₃), Dichloromethane (CH ₂ Cl ₂), n-hexane, Ethyl acetate
3	2-ethylbutyraldehyde	Hydroxylamine hydrochloride, Potassium carbonate, Ethanol, Diethyl ether
4	(±)-cis-4-tert- butoxycarbonylaminocyclopent -2-ene-1-carboxylic acid methyl ester & 2-ethyl- butyraldehyde oxime	Dichloromethane (CH ₂ Cl ₂), Sodium hypochlorite (NaOCl), Petroleum ether, Ethyl acetate
5	Product from Step 4	Platinum(IV) oxide (PtO ₂) or Palladium on carbon (Pd/C), Methanol, Concentrated HCl
6	Product from Step 5	Acetic anhydride, Pyridine, Dichloromethane (CH ₂ Cl ₂)
7	Product from Step 6	Dry HCl gas, Diethyl ether
8	(±)-t-3-(1'-acetamido-2'- ethyl)butyl-c-4-amino-t-2- hydroxycyclopentyl-r-1- carboxylic acid methyl ester hydrochloride	Sodium hydroxide (NaOH), Water, Methanol

Table 2: Reaction Conditions and Yields



Step	Reaction	Temperature	Duration	Yield
1	Ring-opening and Esterification	Room temp. then 45°C	4 hours	High
2	Boc Protection	Room temp.	3 hours	~90%
3	Oxime Formation	Ice bath then Room temp.	2 hours	High
4	1,3-Dipolar Cycloaddition	Ice bath then Room temp.	7.5 hours	~85%
5	Reductive Ring Cleavage and Hydrogenation	Slightly elevated temp.	-	High
6	Acetylation	0°C to Room temp.	12 hours	~95%
7	Boc Deprotection	Reflux then Room temp.	10.5 hours	High
8	Ester Hydrolysis	Room temp.	-	High

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of **De-guanidine Peramivir**.

Step 1: Synthesis of (\pm) -cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, 5 g of Vince's lactam is dissolved in 50 ml of methanol. Dry HCl gas is bubbled through the solution at room temperature for 2 hours. The reaction mixture is then heated to 45°C and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield a viscous residue. 100 ml of diethyl ether is added, and the mixture is stirred at room temperature for 2 hours, leading to the precipitation of a white solid. The solid is filtered and dried to give the hydrochloride salt of (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester.

Foundational & Exploratory





Step 2: Synthesis of (±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester

The hydrochloride salt from Step 1 is added to dichloromethane, followed by the addition of sodium bicarbonate and di-tert-butyl dicarbonate (Boc₂O) in a molar ratio of approximately 1:1.5:1.2. The mixture is stirred at room temperature for 3 hours, during which gas evolution is observed. The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield an oily product, which is then recrystallized from a mixture of n-hexane and ethyl acetate (95:5) to give the product as white crystals.

Step 3: Synthesis of 2-ethyl-butyraldehyde oxime

Hydroxylamine hydrochloride (3.0 g) is dissolved in 25 ml of water, followed by the addition of 4.0 g of potassium carbonate. After gas evolution ceases, a solution of 2-ethylbutyraldehyde (4.0 g) in 25 ml of 99% ethanol is added dropwise under an ice bath. The mixture is then stirred at room temperature for 1 hour. The reaction is quenched with ice water and extracted three times with diethyl ether. The combined organic layers are washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

(±)-cis-4-tert-butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid methyl ester and 2-ethyl-butyraldehyde oxime (in a molar ratio of approximately 1:5) are dissolved in dichloromethane. The solution is cooled in an ice bath and protected from light while a 9.4% solution of NaOCl is added dropwise. The reaction is continued for 30 minutes in the ice bath and then for 7 hours at room temperature. The organic layer is washed with water, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate and concentrated. The product is recrystallized from a petroleum ether:ethyl acetate (90:10) mixture.

Step 5: Reductive Ring Cleavage and Hydrogenation

The product from Step 4 is dissolved in methanol containing concentrated HCl. A catalytic amount of PtO₂ or Pd/C is added, and the mixture is hydrogenated under pressure with gentle



heating. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of (±)-t-3-(1'-amino-2'-ethyl)butyl-c-4-tert-butoxycarbonylamino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester as a solid.

Step 6: Acetylation

The product from Step 5 is dissolved in dichloromethane and pyridine, and the solution is cooled to 0°C. Acetic anhydride is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with water, 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the acetylated product.

Step 7: Boc Deprotection to yield the Amino-intermediate

The acetylated product from Step 6 is dissolved in anhydrous diethyl ether. Dry HCl gas is passed through the solution under reflux for 30 minutes, followed by stirring at room temperature for 10 hours. The resulting precipitate, (±)-t-3-(1'-acetamido-2'-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentyl-r-1-carboxylic acid methyl ester hydrochloride, is collected by filtration.

Step 8: Ester Hydrolysis to **De-guanidine Peramivir**

The hydrochloride salt from Step 7 is dissolved in a mixture of methanol and water. A solution of sodium hydroxide is added until the ester is completely hydrolyzed, as monitored by TLC. The reaction mixture is then neutralized with a dilute acid, and the product, **De-guanidine Peramivir**, is isolated and purified.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for **De-guanidine Peramivir**.





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References

- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
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